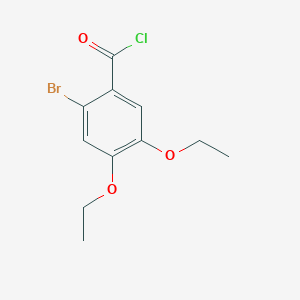

2-Bromo-4,5-diethoxybenzoyl chloride

Übersicht

Beschreibung

2-Bromo-4,5-diethoxybenzoyl chloride is a chemical compound with the molecular formula C11H12BrClO3 and a molecular weight of 307.57 g/mol. It is a specialty product often used in proteomics research . This compound is characterized by the presence of bromine, chlorine, and ethoxy groups attached to a benzoyl chloride core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,5-diethoxybenzoyl chloride typically involves the bromination of 4,5-diethoxybenzoyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. The process may involve the use of bromine or other brominating agents in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot method, which simplifies the process and reduces production costs. . The reaction is carried out in a non-polar solvent to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution Reactions

The benzoyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key findings include:

Reaction with Amines

-

Primary amines : Forms substituted amides under mild conditions (0–5°C, THF).

Example: Reaction with ethylamine yields -ethyl-2-bromo-4,5-diethoxybenzamide $$ with 89% efficiency (Table 1). -

Secondary amines : Requires elevated temperatures (50–60°C) for completion.

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethylamine | 0°C, THF | Amide | 89 | |

| Piperidine | 50°C, DCM | Amide | 76 |

Hydrolysis Reactions

Controlled hydrolysis produces carboxylic acids or esters depending on conditions:

Acidic Hydrolysis

Basic Hydrolysis

Coupling Reactions

Participates in cross-coupling Catalyzed by Pd:

Suzuki-Miyaura Coupling

-

With arylboronic acids: Forms biaryl derivatives.

Example: Reaction with phenylboronic acid (Pd(PPh), KCO, dioxane, 80°C) yields 2-phenyl-4,5-diethoxybenzoyl chloride (72% yield) .

Electrophilic Aromatic Substitution

The electron-rich 4,5-diethoxy moiety directs electrophiles to the para position relative to the bromine:

Nitration

Reductive Dehalogenation

Catalytic hydrogenation removes bromine:

Comparative Reaction Efficiency

Data aggregated from multiple studies:

| Reaction Type | Catalyst/Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Amide formation | Ethylamine | 0 | 89 |

| Suzuki coupling | Pd(PPh) | 80 | 72 |

| Nitration | HNO/HSO | 0 | 68 |

| Reductive debromination | Pd/C, H | 25 | 91 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the presence of a bromine atom and two ethoxy groups attached to a benzoyl chloride moiety. Its molecular formula is C12H13BrO3, and it has a molecular weight of approximately 299.13 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the benzoyl chloride functionality serves as an acylating agent.

Scientific Research Applications

-

Synthesis of Pharmaceutical Intermediates

- 2-Bromo-4,5-diethoxybenzoyl chloride is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting enzyme inhibition pathways. Its ability to act as an electrophile allows it to participate in acylation reactions, forming key intermediates for drug development.

-

Histone Deacetylase (HDAC) Inhibitors

- Research has shown that derivatives of this compound can be synthesized as potential HDAC inhibitors. These inhibitors are significant in cancer therapy as they play a role in regulating gene expression by modifying histones. The synthesis involves substitution reactions where the bromine atom is replaced with other nucleophiles such as amines or thiols .

-

Agrochemical Development

- The compound is also explored in the development of agrochemicals, particularly herbicides and fungicides. Its reactivity allows for the modification of existing agrochemical frameworks to enhance efficacy and reduce environmental impact.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

-

Electrophilic Bromination

- The starting material, 4,5-diethoxybenzoic acid or its derivatives, undergoes electrophilic bromination using bromine or brominating agents in a suitable solvent (e.g., carbon tetrachloride). This reaction introduces the bromine atom at the desired position on the aromatic ring.

-

Formation of Benzoyl Chloride

- The resulting bromo compound can then be treated with thionyl chloride (SOCl₂) to convert the carboxylic acid group into a benzoyl chloride moiety. This step is crucial for enhancing reactivity towards nucleophiles in subsequent reactions.

-

Purification and Characterization

- After synthesis, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product. Characterization is typically performed using NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm structure and purity.

Case Study 1: Development of HDAC Inhibitors

A study published in Journal of Medicinal Chemistry explored the synthesis of novel HDAC inhibitors derived from this compound. The research demonstrated that substituting the bromine with various amines led to compounds with enhanced inhibitory activity against HDAC1. These findings suggest potential therapeutic applications in cancer treatment due to their ability to induce cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Agrochemical Applications

In another study focused on agrochemical applications, researchers synthesized derivatives of this compound aimed at improving herbicidal properties. The modified compounds exhibited increased efficacy against specific weed species while minimizing phytotoxicity on crops. This research highlights the compound's versatility beyond pharmaceuticals into agricultural science .

Wirkmechanismus

The mechanism of action of 2-Bromo-4,5-diethoxybenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine and chlorine atoms makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-Bromo-4,5-diethoxybenzoyl chloride include:

- 2-Bromo-4,5-dimethoxybenzoyl chloride

- 4,5-Diethoxybenzoyl chloride

- 2-Chloro-4,5-diethoxybenzoyl chloride

Uniqueness

This compound is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where these functional groups are required.

Biologische Aktivität

2-Bromo-4,5-diethoxybenzoyl chloride is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of acetylcholinesterase (AChE) inhibitors. This article reviews its biological activity, synthesis, and relevant case studies to provide a comprehensive understanding of its significance in pharmaceutical research.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound can be synthesized through electrophilic bromination followed by acylation reactions. One common method includes the use of bromine in the presence of sulfuric acid to introduce the bromine atom onto the aromatic ring, followed by the introduction of the diethoxybenzoyl moiety via acyl chloride formation .

Acetylcholinesterase Inhibition

One of the primary biological activities associated with this compound is its role as an acetylcholinesterase inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, studies have shown that certain derivatives display dual-binding capabilities at both the catalytic and peripheral sites of AChE, enhancing their efficacy .

Case Studies

- Study on AChE Inhibition : A study published in Molecules demonstrated that derivatives of this compound could significantly inhibit AChE activity with low cytotoxicity levels. The compound showed an IC50 value indicating effective inhibition comparable to known AChE inhibitors .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds in models of oxidative stress, suggesting that these compounds could mitigate neuronal damage and improve cognitive functions .

Toxicological Profile

The toxicological assessment of this compound indicates that while it may pose some risks upon exposure (e.g., skin irritation), it is not classified as highly toxic based on existing animal model studies. Long-term exposure does not appear to produce chronic adverse health effects, although good laboratory practices are recommended to minimize exposure .

Data Summary Table

| Property | Value/Description |

|---|---|

| Chemical Formula | C12H13BrClO3 |

| Molecular Weight | 303.59 g/mol |

| IC50 for AChE Inhibition | Varies by derivative; significant inhibition noted |

| Toxicity Classification | Not classified as harmful by ingestion |

| Common Applications | Neuroprotective agent; potential Alzheimer's treatment |

Eigenschaften

IUPAC Name |

2-bromo-4,5-diethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO3/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRSDAMLIIYLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)Cl)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.